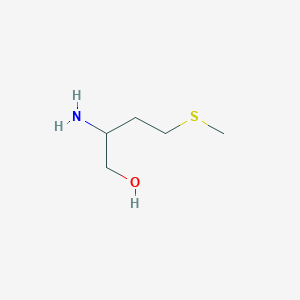
DL-Methioninol
Übersicht
Beschreibung
DL-Methioninol is a derivative of methionine, an essential amino acid that plays a crucial role in many cellular functions . It is found naturally in meat and fish . Methionine is important for skin and coat condition, eye health, heart health, and more. It serves as a precursor to other amino acids like cysteine, which can then be converted into taurine .
Synthesis Analysis
The synthesis of DL-Methioninol involves the reaction of acrolein, a 3-carbon aldehyde derived from propylene (a petroleum derivative), methyl mercaptan derived from methanol and various sulfur sources, and hydrocyanic acid (HCN) . Acrolein and methyl mercaptan are reacted to form a relatively stable intermediate, 3-methylmercaptopropionaldehyde, known as MMP . The MMP is then reacted with HCN to form a rudimentary mix of DL-methioninol and contaminants which is further refined through clean-up steps .Chemical Reactions Analysis
DL-Methionine is synthesized using acrolein, methanethiol, hydrogen cyanide, and other chemicals . It is crucial to dispose of hazardous intermediates appropriately to prevent any harmful impacts on the environment .Physical And Chemical Properties Analysis
DL-Methioninol has a molecular weight of 135.23 g/mol . It has a melting point of 284 °C (dec.) (lit.) and a boiling point of 306.9±37.0 °C at 760 mmHg . Its density is 1.34 and it has a refractive index of 1.5216 (estimate) .Wissenschaftliche Forschungsanwendungen
Aquaculture Nutrition
DL-Methioninol, also known as DL-Methionyl-DL-Methionine, has been used in aquaculture to improve the growth and health of fish. For example, it has been used to supplement the diet of Micropterus salmoides, a species of black bass. The supplementation of DL-Methioninol alleviated the adverse effects of dietary low fishmeal levels on the growth and intestinal health of these fish .
Antioxidant Capacity Enhancement
DL-Methioninol has been found to improve the antioxidant capacity of fish. In a study on Nile tilapia (Oreochromis niloticus), DL-Methioninol supplementation increased the fish’s growth performance, antioxidant ability, and the content of essential amino acids .
Improvement of Intestinal Health
DL-Methioninol supplementation can lead to improved gut health. It has been found to affect the Firmicutes-to-Bacteroidota ratio, increase the levels of Proteobacteria, change the composition of intestinal flora, and enhance intestinal dominant bacteria, leading to improved gut health .
Anti-inflammatory Effects
DL-Methioninol has anti-inflammatory effects. It improves the intestinal antioxidant capacity by upregulating the NF-E2-related factor 2-mediated antioxidant factors and enzyme activities and nuclear factor kappa-B-mediated anti-inflammatory factors while downregulating the pro-inflammatory factors .
Poultry Nutrition
DL-Methioninol is a precursor of glutathione, one of the major antioxidants in the body. Therefore, feeding diets with an excess of DL-Methioninol in relation to the requirement for optimum growth improves the antioxidant status by enhancing the formation of glutathione in broilers .
6. Improvement of Essential Amino Acids Content DL-Methioninol supplementation can increase the content of essential amino acids in animals. This was observed in a study on Nile tilapia, where the supplementation led to an increase in the content of essential amino acids .
Wirkmechanismus
Target of Action
DL-Methioninol, also known as DL-Methionine, is an essential amino acid that plays a crucial role in many body functions . It is a principle supplier of sulfur, which prevents disorders of the hair, skin, and nails . It also helps lower cholesterol levels by increasing the liver’s production of lecithin, reduces liver fat, and protects the kidneys .
Mode of Action
It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress . DL-Methioninol, being a precursor to L-cysteine, can help replenish the levels of glutathione, thereby reducing oxidative stress .
Biochemical Pathways
DL-Methioninol is used for protein synthesis, including the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate . These compounds play vital roles in various biochemical pathways. For instance, SAMe is involved in methylation processes, while L-cysteine is a component of the antioxidant glutathione .
Pharmacokinetics
It is known that dl-methioninol is commonly found as a component in total parenteral nutrition, indicating that it can be effectively absorbed and utilized by the body .
Result of Action
The supplementation of DL-Methioninol can lead to various molecular and cellular effects. For instance, in a study on Micropterus salmoides, it was found that DL-Methioninol supplementation improved the intestinal antioxidant capacity by upregulating the NF-E2-related factor 2-mediated antioxidant factors and enzyme activities . It also exerted anti-inflammatory effects by upregulating nuclear factor kappa-B-mediated anti-inflammatory factors while downregulating pro-inflammatory factors .
Action Environment
The action, efficacy, and stability of DL-Methioninol can be influenced by various environmental factors. For instance, in industrial production, DL-Methioninol is produced at three international hubs (Americas, Europe, and Asia) to maximize economies of scale and utilize robust processes . This clustering of production helps ensure the consistent quality and availability of DL-Methioninol.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-4-methylsulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJGZAEWQQAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951606 | |
| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Methioninol | |
CAS RN |
502-83-0, 16720-80-2, 2899-37-8 | |
| Record name | Methioninol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(methylthio)-1-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16720-80-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHIONINOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the enantioseparation of DL-Methioninol challenging, and how does the research address this?
A1: Enantioseparation of β-amino alcohols like DL-Methioninol has been challenging due to their low UV absorbance, making detection difficult. The research overcomes this by utilizing a novel chiral derivatizing reagent, benzimidazole-(S)-naproxen amide []. This reagent reacts with DL-Methioninol to form diastereomers, which are then separated using High-Performance Liquid Chromatography (HPLC) and detected with high sensitivity due to the UV-active moiety introduced by the derivatizing agent.
Q2: What is the significance of achieving picomole detection limits for DL-Methioninol enantiomers?
A2: The developed HPLC method achieves picomole detection limits for DL-Methioninol enantiomers, representing a significant advancement []. This high sensitivity enables the analysis of trace amounts of these compounds, which could be crucial in various applications, including studying their biological activity, pharmacokinetic properties, and potential use as chiral building blocks in drug discovery.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)


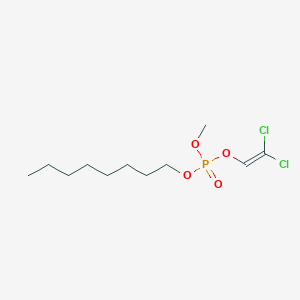

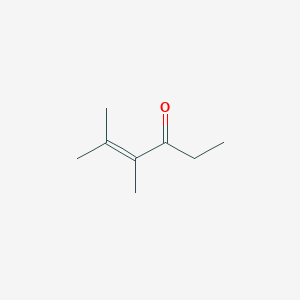
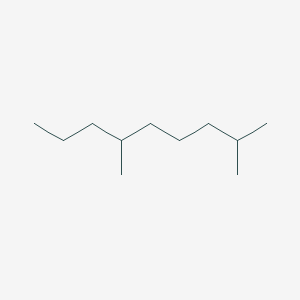

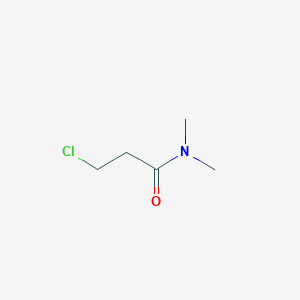
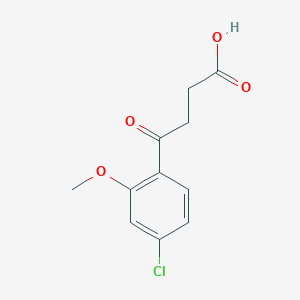
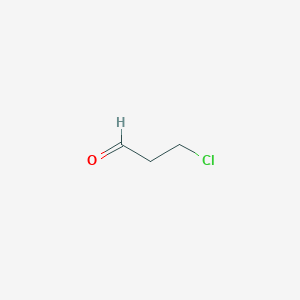

![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)
